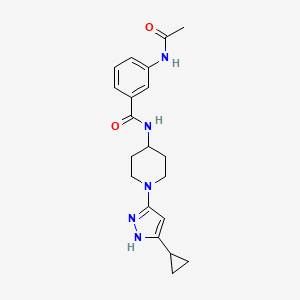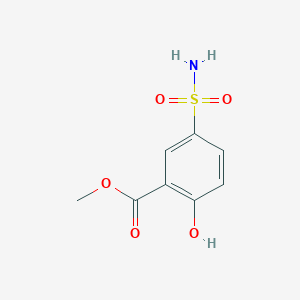
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s melting point, boiling point, solubility, color, odor, stability, etc.Scientific Research Applications
Urease Inhibitors and Medical Applications
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on urease inhibitors, including urea derivatives, as potential drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, it has severe side effects, indicating a need for alternative inhibitors with better safety profiles. The exploration of urea derivatives and other compounds as urease inhibitors highlights the potential for developing novel treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Advancements in biosensors for detecting and quantifying urea concentration have significant implications across various domains, including medical diagnostics and environmental monitoring. Urea biosensors, employing the enzyme urease for specificity, have been developed using materials such as nanoparticles and conducting polymers. These biosensors are crucial for monitoring urea levels in clinical settings, indicating potential applications in diagnosing and managing conditions related to abnormal urea concentrations (Botewad et al., 2021).
Drug Design and Urea Derivatives
The unique hydrogen bonding capabilities of ureas make them significant in drug design, serving as key components in small molecules with a wide range of bioactivities. Research on urea derivatives has revealed their importance in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, positioning urea motifs as valuable in medicinal chemistry for targeting various biological pathways (Jagtap et al., 2017).
Ureaform as a Slow-Release Fertilizer
In agriculture, ureaform, a condensation product of urea and formaldehyde, has been utilized as a slow-release fertilizer. Its degradation, governed by microbial activity, provides a sustained nitrogen source for crops, improving nutrient management and reducing environmental pollution. This application underscores the role of urea derivatives in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).
Urea in Hydrogen Energy Storage
Exploring urea as a hydrogen carrier presents a perspective on its potential for sustainable energy supply. Urea's attributes as a non-toxic, stable, and widely available resource make it a promising candidate for hydrogen storage and fuel cell power, offering an economical and environmentally friendly alternative to traditional energy carriers (Rollinson et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This would involve potential applications of the compound, areas of research interest, and possible improvements or modifications to the compound.
properties
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20-11-5-6-14(20)12-21(13-9-10-13)18(22)19-15-7-4-8-16(23-2)17(15)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEKCHWAALVNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)





